methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate
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Overview
Description
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound features a benzo-fused triazine ring with a methyl ester group attached to a propanoate chain
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-oxobenzo[d]1,2,3-triazin derivatives, have been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an essential enzyme involved in nerve signal transmission, and its inhibition can lead to various physiological effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to nerve signal transmission, given its potential role as a cholinesterase inhibitor . The accumulation of acetylcholine due to cholinesterase inhibition can affect various pathways involving this neurotransmitter, leading to downstream effects such as muscle contraction and heart rate regulation.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be metabolically resistant to certain types of degradation , which could potentially enhance their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential role as a cholinesterase inhibitor. This could lead to an overstimulation of nerve cells due to the accumulation of acetylcholine, resulting in symptoms such as muscle weakness, fatigue, and potentially more severe neurological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a nitrile oxide to form the triazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazine ring.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazine compounds.
Scientific Research Applications
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A triazine derivative with hydroxyl groups, known for its metabolic stability and selectivity over various targets.
4H-Benzo[d][1,3]oxazine: A compound with a benzo-fused oxazine ring, showing biological activity in cell proliferation inhibition.
7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one: A triazine derivative with a nitro group, known for its energetic properties.
Uniqueness
Methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate is unique due to its specific structural features, such as the methyl ester group and the propanoate chain
Properties
IUPAC Name |
methyl 3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10(15)6-7-14-11(16)8-4-2-3-5-9(8)12-13-14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYYJLDFSOBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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